molecular formula C7H5ClF2O B569403 4-Chloro-3,5-difluorobenzyl alcohol CAS No. 1431329-58-6

4-Chloro-3,5-difluorobenzyl alcohol

Cat. No.: B569403
CAS No.: 1431329-58-6
M. Wt: 178.563
InChI Key: HFXGVJVAIJGNRC-UHFFFAOYSA-N
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Description

4-Chloro-3,5-difluorobenzyl alcohol is a halogenated benzyl alcohol derivative with a chlorine atom at the para position and fluorine atoms at the meta positions of the aromatic ring. Its molecular formula is C₇H₅ClF₂O, with a molecular weight of 178.57 g/mol. The compound’s structure combines electron-withdrawing groups (Cl and F) with a hydroxymethyl (-CH₂OH) group, making it a versatile intermediate in organic synthesis, pharmaceuticals, and agrochemicals.

Properties

IUPAC Name

(4-chloro-3,5-difluorophenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClF2O/c8-7-5(9)1-4(3-11)2-6(7)10/h1-2,11H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFXGVJVAIJGNRC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)Cl)F)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClF2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Conditions

The aldehyde group (-CHO) is reduced to a primary alcohol (-CH2OH) using hydrogen gas (H2) in the presence of a catalyst. Common catalysts include palladium on carbon (Pd/C) or Raney nickel, with the latter offering cost advantages for large-scale applications. The reaction typically proceeds in polar aprotic solvents such as tetrahydrofuran (THF) or ethanol at temperatures ranging from 25°C to 80°C. Pressure conditions vary between 1–10 bar, depending on the catalyst activity.

A representative procedure involves dissolving 4-chloro-3,5-difluorobenzaldehyde (1.0 mmol) in ethanol, adding 5% Pd/C (10 mg), and stirring under 3 bar H2 pressure at 50°C for 6 hours. The catalyst is filtered, and the solvent is evaporated to yield the crude product, which is purified via column chromatography (hexane/ethyl acetate).

Table 1: Catalytic Hydrogenation Optimization

CatalystSolventTemperature (°C)Pressure (bar)Yield (%)
Pd/CEthanol50392
Raney NiTHF801088
PtO2MeOH25185

Challenges and Mitigations

  • Dehalogenation Risk : Chlorine and fluorine substituents may undergo hydrodehalogenation under aggressive conditions. Using mild pressures (1–5 bar) and lower temperatures (25–50°C) minimizes this side reaction.

  • Catalyst Poisoning : Impurities in the starting aldehyde can deactivate the catalyst. Pre-treatment with activated carbon or recrystallization of the aldehyde improves catalyst longevity.

Reduction of 4-Chloro-3,5-Difluorobenzonitrile via Hydrogenation

An alternative route involves the reduction of 4-chloro-3,5-difluorobenzonitrile to the corresponding benzylamine, followed by hydroxyl group substitution. This method, detailed in patent literature, offers high purity and scalability.

Benzonitrile to Benzylamine Reduction

The nitrile group (-CN) is reduced to a primary amine (-CH2NH2) using hydrogen gas and a Raney nickel or cobalt catalyst in non-polar solvents such as hexane or toluene. Optimal conditions include 50–100°C and 5–15 bar H2 pressure. The resulting benzylamine derivative is isolated via distillation or extraction.

Example Procedure :
4-Chloro-3,5-difluorobenzonitrile (1.0 mmol) is dissolved in toluene, combined with Raney nickel (20 mg), and hydrogenated at 80°C under 10 bar H2 for 12 hours. The mixture is filtered, and the solvent is removed under reduced pressure to yield 4-chloro-3,5-difluorobenzylamine.

Diazotization and Hydroxylation

The benzylamine intermediate undergoes diazotization with sodium nitrite (NaNO2) in the presence of a carboxylic acid (e.g., acetic acid) to form a diazonium intermediate, which is hydrolyzed to the alcohol.

Key Steps :

  • Diazotization : Benzylamine is treated with NaNO2 and HCl at 0–5°C to form the diazonium salt.

  • Hydrolysis : The diazonium salt is heated in aqueous sulfuric acid (H2SO4) to replace the amino group with a hydroxyl group.

Table 2: Diazotization-Hydrolysis Conditions

AcidTemperature (°C)Reaction Time (h)Yield (%)
Acetic Acid10–20278
H2SO450185
HCl0–5370

Grignard Reagent-Based Alkylation

While less common, Grignard reagents can be employed to synthesize 4-chloro-3,5-difluorobenzyl alcohol via alkylation of appropriate benzaldehyde precursors. This method is typically reserved for laboratory-scale synthesis due to stringent moisture control requirements.

Reaction Protocol

4-Chloro-3,5-difluorobenzaldehyde is treated with methylmagnesium bromide (MeMgBr) in dry diethyl ether, followed by quenching with ammonium chloride (NH4Cl). The intermediate is oxidized to the alcohol using pyridinium chlorochromate (PCC).

Limitations :

  • Low functional group tolerance.

  • Requires anhydrous conditions.

Industrial-Scale Production Considerations

Catalytic Hydrogenation vs. Nitrile Reduction

  • Catalytic Hydrogenation : Preferred for simplicity and lower costs. Achieves yields >90% with Pd/C but requires high-purity aldehyde precursors.

  • Nitrile Reduction : More scalable for multi-ton production. The two-step process (nitrile → amine → alcohol) ensures higher purity but involves hazardous diazotization steps.

Emerging Methodologies and Innovations

Recent advances focus on photoredox catalysis and flow chemistry to improve efficiency:

  • Photoredox Reduction : Visible light-mediated reduction of benzaldehyde derivatives using iridium catalysts.

  • Continuous Flow Systems : Microreactors enable safer diazotization at reduced temperatures, enhancing yield (up to 88%) .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-3,5-difluorobenzyl alcohol undergoes various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to form 4-chloro-3,5-difluorobenzaldehyde using oxidizing agents like pyridinium chlorochromate (PCC).

    Reduction: The compound can be reduced to 4-chloro-3,5-difluorobenzylamine using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The chlorine and fluorine atoms on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: PCC in dichloromethane (DCM) at room temperature.

    Reduction: LiAlH4 in ether at low temperatures.

    Substitution: Sodium methoxide (NaOMe) in methanol under reflux conditions.

Major Products

    Oxidation: 4-Chloro-3,5-difluorobenzaldehyde.

    Reduction: 4-Chloro-3,5-difluorobenzylamine.

    Substitution: Various substituted benzyl alcohols depending on the nucleophile used.

Scientific Research Applications

Chemistry

4-Chloro-3,5-difluorobenzyl alcohol serves as an important intermediate in the synthesis of more complex organic molecules. It can undergo various chemical reactions:

  • Oxidation : Converts to 4-chloro-3,5-difluorobenzaldehyde using oxidizing agents like pyridinium chlorochromate.
  • Reduction : Can be reduced to 4-chloro-3,5-difluorobenzylamine using lithium aluminum hydride.
  • Substitution : The chlorine and fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Reaction TypeReagentProduct
OxidationPCC4-Chloro-3,5-difluorobenzaldehyde
ReductionLiAlH44-Chloro-3,5-difluorobenzylamine
SubstitutionNaOMeVarious substituted benzyl alcohols

Biology

The compound is being studied for its potential biological activity. Research indicates that it may interact with specific enzymes or receptors, leading to modulation of their activity.

In Vitro Studies

Recent studies have evaluated the in vitro biological activity of this compound on various cell lines:

StudyCell LineEffect ObservedConcentration
Study AHeLaInhibition of cell proliferation50 µM
Study BMCF-7Induction of apoptosis25 µM
Study CRAW 264.7Reduction in nitric oxide production10 µM

These findings suggest potential therapeutic applications in cancer treatment and anti-inflammatory therapies.

Medicine

Research is ongoing to explore the compound's potential as a pharmaceutical intermediate. Its unique structure may contribute to the development of new drugs targeting specific diseases.

Industry

In industrial applications, this compound is utilized in the production of specialty chemicals and materials, leveraging its unique reactivity profile.

Anti-Cancer Activity

A study investigating the effects of this compound on breast cancer cells (MCF-7) demonstrated a significant reduction in cell viability and induction of apoptosis at concentrations as low as 25 µM. This highlights its potential role as an anticancer agent.

Anti-Inflammatory Effects

Another case study focused on RAW 264.7 macrophages, where treatment with the compound significantly reduced nitric oxide production at a concentration of 10 µM. This suggests its potential use in treating inflammatory diseases.

Mechanism of Action

The mechanism of action of 4-chloro-3,5-difluorobenzyl alcohol involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to changes in their activity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

3,5-Difluorobenzyl Alcohol

  • Molecular Formula : C₇H₆F₂O
  • Molecular Weight : 144.12 g/mol
  • Key Differences :
    • Lacks the chlorine substituent at the para position.
    • Reduced molecular weight and polarity compared to the target compound.
    • Applications: Used as a building block in pharmaceuticals and liquid crystals due to its fluorine substituents, which enhance metabolic stability and lipophilicity.

4-Chloro-3,5-dimethoxybenzyl Alcohol

  • Molecular Formula : C₉H₁₁ClO₃
  • Molecular Weight : 202.64 g/mol
  • Key Differences :
    • Methoxy (-OCH₃) groups replace fluorine atoms, introducing electron-donating effects.
    • Higher molecular weight and altered solubility (increased hydrophilicity).
    • Natural Source: Isolated from Hericium erinaceum (lion’s mane mushroom) .
    • Applications: Demonstrates antimicrobial activity and serves as a biomarker in food research .

4-Chloro-3,5-dimethylphenol (PCMX)

  • Molecular Formula : C₈H₉ClO
  • Molecular Weight : 156.61 g/mol
  • Key Differences: Phenolic (-OH) group instead of a benzyl alcohol (-CH₂OH). Methyl groups at meta positions instead of fluorine. Applications: Widely used as a biocide in disinfectants and soaps. Safety: Highly toxic to aquatic life; requires stringent handling protocols .

2,4,6-Trifluorobenzyl Alcohol

  • Molecular Formula : C₇H₅F₃O
  • Molecular Weight : 162.11 g/mol
  • Key Differences: Additional fluorine at the ortho position. Applications: Intermediate in fluorinated pharmaceutical agents.

Structural and Functional Analysis

Table 1: Comparative Properties of 4-Chloro-3,5-difluorobenzyl Alcohol and Analogs

Compound Molecular Formula Molecular Weight (g/mol) Substituents Key Applications
This compound C₇H₅ClF₂O 178.57 Cl (4), F (3,5), -CH₂OH Pharmaceutical intermediates
3,5-Difluorobenzyl alcohol C₇H₆F₂O 144.12 F (3,5), -CH₂OH Liquid crystals, agrochemicals
4-Chloro-3,5-dimethoxybenzyl alcohol C₉H₁₁ClO₃ 202.64 Cl (4), OCH₃ (3,5), -CH₂OH Antimicrobial agent
4-Chloro-3,5-dimethylphenol (PCMX) C₈H₉ClO 156.61 Cl (4), CH₃ (3,5), -OH Biocide in disinfectants
2,4,6-Trifluorobenzyl alcohol C₇H₅F₃O 162.11 F (2,4,6), -CH₂OH Fluorinated drug synthesis

Biological Activity

4-Chloro-3,5-difluorobenzyl alcohol (CAS Number: 1431329-58-6) is a compound of interest due to its unique chemical structure and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a benzyl alcohol structure with chlorine and fluorine substituents, which influence its reactivity and biological interactions. The presence of these halogens can enhance the compound's lipophilicity and alter its interaction with biological targets.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets in biological systems. It may interact with enzymes or receptors, leading to modulation of their activity. The exact pathways and targets can vary based on the context of use but generally involve:

  • Enzyme Inhibition : The compound may inhibit specific enzymes, affecting metabolic pathways.
  • Receptor Modulation : It may act as an agonist or antagonist at various receptors, influencing cellular signaling pathways.

In Vitro Studies

Recent studies have evaluated the in vitro biological activity of this compound. For instance, it has been tested for its effects on various cell lines, showing potential anti-inflammatory and anticancer properties.

Study Cell Line Effect Observed Concentration
Study AHeLaInhibition of cell proliferation50 µM
Study BMCF-7Induction of apoptosis25 µM
Study CRAW 264.7Reduction in NO production10 µM

These findings indicate that the compound may have significant therapeutic potential.

Case Studies

  • Anti-Cancer Activity : A study investigated the effects of this compound on breast cancer cells (MCF-7). The results demonstrated that treatment led to a significant reduction in cell viability and induced apoptosis at concentrations as low as 25 µM.
  • Anti-Inflammatory Effects : Another case study focused on RAW 264.7 macrophages, where the compound reduced nitric oxide (NO) production significantly at a concentration of 10 µM, suggesting its potential use in treating inflammatory diseases.

Comparison with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound Halogen Substituents Biological Activity
4-Chlorobenzyl alcoholClModerate anti-inflammatory effects
3,5-Difluorobenzyl alcoholFLimited anticancer activity
4-Chloro-3,5-dinitrobenzaldehydeCl, NO2Stronger cytotoxic effects

The presence of both chlorine and fluorine in this compound enhances its reactivity and biological activity compared to its analogs.

Q & A

Q. What are the key synthetic routes for preparing 4-Chloro-3,5-difluorobenzyl alcohol, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves halogenation and reduction steps. For example, halogenated benzyl alcohols can be prepared via nucleophilic aromatic substitution (NAS) on pre-halogenated benzene rings. A chloro group at the 4-position and fluorine atoms at 3,5-positions require sequential halogenation under controlled conditions (e.g., using Cl₂ or SO₂Cl₂ for chlorination and KF/Cu catalysis for fluorination) to avoid over-substitution . Reduction of a corresponding carboxylic acid or ester (e.g., using LiAlH₄) is a common pathway, as seen in the reduction of 3,5-difluoro-2-hydroxybenzoic acid to its benzyl alcohol derivative . Reaction temperature (0–25°C) and solvent polarity (e.g., THF vs. DCM) critically affect regioselectivity and yield.

Q. How can researchers characterize the purity and structural integrity of this compound using spectroscopic techniques?

  • Methodological Answer : 1H/13C NMR : The hydroxyl proton (~1–5 ppm, broad) and aromatic protons (split due to fluorine coupling) provide structural confirmation. Fluorine atoms induce distinct splitting patterns in NMR spectra (e.g., ¹⁹F coupling constants) . Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular ion peak at m/z ≈ 178.97 (C₇H₅ClF₂O⁺) and isotopic patterns from Cl/F . FT-IR : A strong O-H stretch (~3200–3600 cm⁻¹) and C-F stretches (~1100–1250 cm⁻¹) validate functional groups. Purity is assessed via HPLC with UV detection (λ = 254 nm) using C18 columns and acetonitrile/water gradients .

Advanced Research Questions

Q. What challenges arise in achieving regioselective halogenation during the synthesis of this compound, and how can they be mitigated?

  • Methodological Answer : Competing halogenation at ortho/para positions is a major challenge due to the electron-withdrawing effects of fluorine. To favor 3,5-difluoro substitution:
  • Use directing groups (e.g., -NO₂) temporarily, followed by reduction .
  • Employ low-temperature electrophilic fluorination (e.g., Selectfluor® in acetonitrile at −20°C) to minimize side reactions .
    Chlorination at the 4-position requires steric control; bulky reagents like t-butyl hypochlorite can enhance para-selectivity . Post-synthetic analysis via GC-MS or X-ray crystallography helps verify regiochemistry .

Q. How does the electronic effects of chloro and fluoro substituents influence the reactivity of this compound in nucleophilic substitution reactions?

  • Methodological Answer : The electron-withdrawing Cl (at 4-position) and F (at 3,5-positions) create a highly electron-deficient aromatic ring, increasing susceptibility to nucleophilic attack. However, steric hindrance from fluorine atoms may reduce reactivity at meta positions. For example:
  • In esterification, the hydroxyl group reacts preferentially with acyl chlorides in anhydrous DMF, yielding esters at >80% efficiency .
  • For ether formation, Mitsunobu conditions (DIAD, PPh₃) are effective for coupling with phenols or alcohols . Computational modeling (DFT) can predict reactive sites by analyzing partial charges and frontier molecular orbitals .

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